1-Cbz-3-[Boc(cyclopropyl)amino]piperidine
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Overview
Description
1-Cbz-3-[Boc(cyclopropyl)amino]piperidine is a complex organic compound with the molecular formula C21H30N2O4 and a molecular weight of 374.47 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a cyclopropyl group and protected by carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc) groups. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.
Preparation Methods
The synthesis of 1-Cbz-3-[Boc(cyclopropyl)amino]piperidine typically involves multiple steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is first protected using the carbobenzyloxy (Cbz) group. This is usually achieved by reacting piperidine with benzyl chloroformate in the presence of a base.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced by reacting the protected piperidine with cyclopropylamine.
Protection of the Amino Group: The newly introduced amino group is then protected using the tert-butyloxycarbonyl (Boc) group.
Chemical Reactions Analysis
1-Cbz-3-[Boc(cyclopropyl)amino]piperidine can undergo various chemical reactions:
Deprotection Reactions: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2), while the Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or by heating.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Scientific Research Applications
1-Cbz-3-[Boc(cyclopropyl)amino]piperidine is primarily used as a building block in organic synthesis. Its applications include:
Peptide Synthesis: The compound is used in the synthesis of peptides, where the protecting groups help in the selective formation of peptide bonds.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms, where it serves as a probe or a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Cbz-3-[Boc(cyclopropyl)amino]piperidine is largely dependent on its use as a synthetic intermediate. The protecting groups (Cbz and Boc) prevent unwanted reactions at specific sites, allowing for selective modifications.
Comparison with Similar Compounds
1-Cbz-3-[Boc(cyclopropyl)amino]piperidine can be compared with other protected piperidine derivatives:
1-Cbz-3-[Boc(amino)]piperidine: Similar structure but without the cyclopropyl group, making it less sterically hindered.
1-Cbz-3-[Boc(methyl)amino]piperidine: Contains a methyl group instead of a cyclopropyl group, which can affect its reactivity and steric properties.
1-Cbz-3-[Boc(phenyl)amino]piperidine: Contains a phenyl group, which can introduce aromatic interactions and affect the compound’s overall properties.
These comparisons highlight the unique steric and electronic properties imparted by the cyclopropyl group in this compound.
Properties
Molecular Formula |
C21H30N2O4 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
benzyl 3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H30N2O4/c1-21(2,3)27-20(25)23(17-11-12-17)18-10-7-13-22(14-18)19(24)26-15-16-8-5-4-6-9-16/h4-6,8-9,17-18H,7,10-15H2,1-3H3 |
InChI Key |
WOFWKVSYWXJCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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